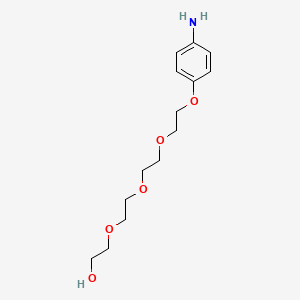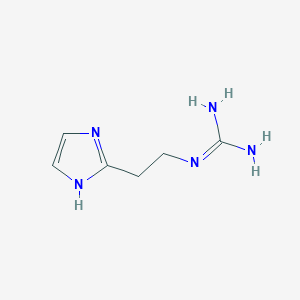
1-(2-(1H-Imidazol-2-yl)ethyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1H-Imidazol-2-yl)ethyl)guanidine is a compound that features both an imidazole ring and a guanidine group. This combination of functional groups makes it an interesting subject for various chemical and biological studies. The imidazole ring is known for its presence in many biologically active molecules, including histidine and histamine, while the guanidine group is a strong base and is often found in compounds with significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine typically involves the reaction of 2-(1H-imidazol-2-yl)ethylamine with a guanidine derivative. One common method is to react 2-(1H-imidazol-2-yl)ethylamine with cyanamide under basic conditions to form the desired guanidine compound. The reaction can be carried out in a solvent such as ethanol or water, and the temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts would be optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The guanidine group can be reduced to form different amine derivatives.
Substitution: Both the imidazole ring and the guanidine group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for the oxidation of the imidazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the guanidine group can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(1H-Imidazol-2-yl)ethyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological molecules, including enzymes and receptors.
Medicine: Due to its structural similarity to biologically active molecules, it is investigated for potential therapeutic uses, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or polymers.
Wirkmechanismus
The mechanism of action of 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the guanidine group can form strong ionic interactions with negatively charged sites on proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Histidine: An amino acid with an imidazole side chain, involved in enzyme active sites and metal ion coordination.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Guanidine: A simple compound with a strong basicity, used in various chemical and biological applications.
Uniqueness: 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine is unique due to the combination of the imidazole ring and guanidine group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to compounds with only one of these functional groups.
Eigenschaften
Molekularformel |
C6H11N5 |
|---|---|
Molekulargewicht |
153.19 g/mol |
IUPAC-Name |
2-[2-(1H-imidazol-2-yl)ethyl]guanidine |
InChI |
InChI=1S/C6H11N5/c7-6(8)11-2-1-5-9-3-4-10-5/h3-4H,1-2H2,(H,9,10)(H4,7,8,11) |
InChI-Schlüssel |
JPCJPQTZSSJMHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N1)CCN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


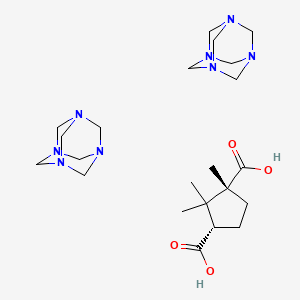
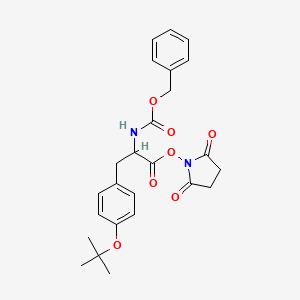
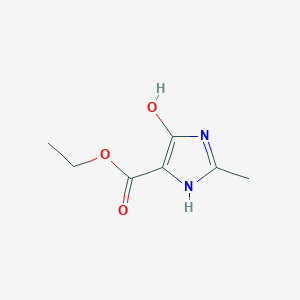

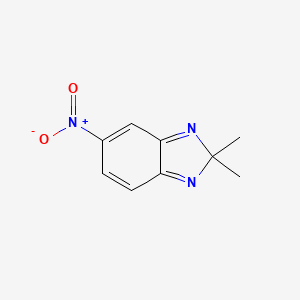
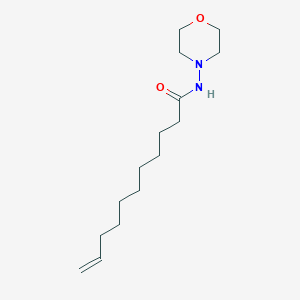
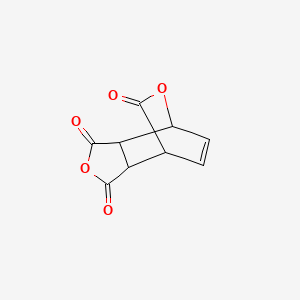
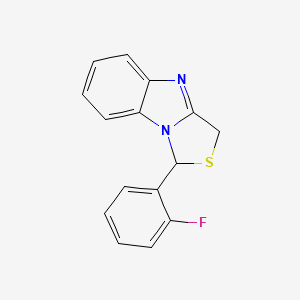
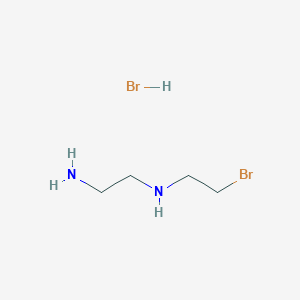

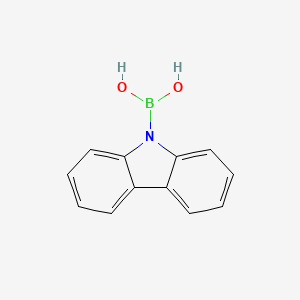
![8-methyl-3H-thieno[3,2-e]benzimidazole](/img/structure/B12813488.png)
